N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21NO7S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
The compound's derivatives have shown potential in antimycobacterial activity. A study by Ghorab et al. (2017) synthesized novel thiourea derivatives bearing the benzenesulfonamide moiety. The compounds exhibited significant activity against Mycobacterium tuberculosis, with specific derivatives demonstrating high efficacy. This suggests potential applications in tuberculosis treatment and related research (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, Elaasser, 2017).
DNA Binding and Anticancer Activity
Another research, conducted by González-Álvarez et al. (2013), focused on mixed-ligand copper(II)-sulfonamide complexes. These complexes were tested for DNA binding, DNA cleavage, genotoxicity, and anticancer activity, demonstrating the significant role of the N-sulfonamide derivative in interactions with DNA. This has implications for cancer treatment and genetic research (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, Alzuet-Piña, 2013).
Vasospasm Prevention
Zuccarello et al. (1996) investigated the efficacy of endothelin receptor antagonists, including derivatives of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, in preventing vasospasm induced by subarachnoid hemorrhage. The results supported the use of these antagonists in treating vasospasm in humans, highlighting their medical application in neurological conditions (Zuccarello, Soattin, Lewis, Breu, Hallak, Rapoport, 1996).
COX-2 Inhibition
Hashimoto et al. (2002) studied derivatives of benzenesulfonamide for their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain. The research led to the identification of potent, selective COX-2 inhibitors, with potential therapeutic applications in inflammatory diseases (Hashimoto, Imamura, Haruta, Wakitani, 2002).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety profile. Such studies could provide valuable insights into its potential applications in various fields .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and promoting programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might have similar effects.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7S/c1-18(20,12-4-6-14-16(8-12)26-11-25-14)10-19-27(21,22)17-9-13(23-2)5-7-15(17)24-3/h4-9,19-20H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMULBDVHAHLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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